2-Oxo-Zoniporide Hydrochloride

概要

説明

2-Oxo-Zoniporide Hydrochloride is a chemical compound known for its role as an inhibitor of the sodium-hydrogen exchanger type 1 (NHE-1). This compound is primarily used in scientific research to study myocardial ischemic injury due to its ability to inhibit NHE-1, which plays a crucial role in regulating intracellular pH and cell volume .

準備方法

The synthesis of 2-Oxo-Zoniporide Hydrochloride involves multiple stepsThis system utilizes Escherichia coli expressing human aldehyde oxidase to produce 2-Oxo-Zoniporide from Zoniporide through a series of oxidation reactions . The synthetic route typically involves seven steps, starting from Zoniporide and leading to the formation of 2-Oxo-Zoniporide .

化学反応の分析

Enzymatic Oxidation via Aldehyde Oxidase (AO)

The primary chemical reaction involving 2-Oxo-Zoniporide Hydrochloride is its formation from zoniporide through AO-mediated oxidation. This reaction leverages the ecoAO system , which uses Escherichia coli expressing human AO to catalyze regioselective oxidation .

This enzymatic process avoids the complexity of traditional chemical synthesis, which often requires harsh conditions and results in lower regioselectivity .

Reaction Mechanism of Aldehyde Oxidase

Human AO facilitates redox reactions through its molybdoflavoenzyme structure, which includes:

The oxidation mechanism involves:

-

Substrate binding to the molybdenum center.

-

Electron transfer from the substrate to FAD via the iron-sulfur clusters.

-

Oxygen activation , leading to the formation of 2-Oxo-Zoniporide as the oxidized metabolite .

Key Research Findings

-

Regioselectivity : AO exclusively oxidizes zoniporide at the C-2 position , avoiding side reactions observed in chemical methods .

-

pH Sensitivity : The reaction proceeds optimally at pH 7.4 , mirroring physiological conditions.

-

Inhibitor Compatibility : The process remains efficient even in the presence of AO inhibitors like raloxifene, highlighting the robustness of the ecoAO system .

科学的研究の応用

Overview

2-Oxo-Zoniporide Hydrochloride is a chemical compound recognized primarily for its role as an inhibitor of the sodium-hydrogen exchanger type 1 (NHE-1). This compound has garnered attention in scientific research, particularly in the fields of chemistry, biology, and medicine. Its mechanism of action involves the inhibition of NHE-1, which is crucial for regulating intracellular pH and cell volume, making it significant in studies related to myocardial ischemic injury.

Chemistry

- Reference Material : this compound serves as a reference material for studying the activity of aldehyde oxidase and other related enzymes. This is particularly relevant in biochemical assays where precise measurements of enzyme activity are necessary.

- Synthesis Studies : It has been utilized in various synthetic pathways, including its synthesis from Zoniporide through a series of oxidation reactions involving human aldehyde oxidase expressed in Escherichia coli .

Biology

- Cellular Processes : The compound is investigated for its effects on cellular processes mediated by NHE-1. Studies have shown that inhibiting this exchanger can lead to significant changes in cellular homeostasis, particularly under conditions of ischemia.

- Biotransformation Studies : The ecoAO system has demonstrated the ability to produce 2-Oxo-Zoniporide from Zoniporide efficiently, showcasing its potential for biotransformation studies .

Medicine

- Therapeutic Applications : Research indicates potential therapeutic applications of this compound in treating myocardial ischemic injury. By inhibiting NHE-1, it helps mitigate cellular damage during ischemic events, making it a candidate for further clinical exploration.

- Mechanistic Investigations : Studies have focused on the time-dependent formation of 2-Oxo-Zoniporide in human liver cytosol, providing insights into its metabolic pathways and potential interactions with other drugs .

Case Studies and Research Findings

作用機序

The mechanism of action of 2-Oxo-Zoniporide Hydrochloride involves the inhibition of the sodium-hydrogen exchanger type 1 (NHE-1). By inhibiting NHE-1, the compound helps regulate intracellular pH and cell volume, which is crucial in preventing myocardial ischemic injury. The molecular targets include the NHE-1 protein, and the pathways involved are related to ion exchange and cellular homeostasis .

類似化合物との比較

2-Oxo-Zoniporide Hydrochloride is unique due to its specific inhibition of NHE-1. Similar compounds include:

Zoniporide: The parent compound from which 2-Oxo-Zoniporide is derived.

Other NHE-1 inhibitors: Compounds that inhibit NHE-1 but may have different chemical structures and properties.

Compared to these similar compounds, this compound stands out due to its specific application in studying myocardial ischemic injury and its unique synthetic route involving aldehyde oxidase .

生物活性

Overview

2-Oxo-Zoniporide Hydrochloride is a chemical compound recognized primarily for its role as an inhibitor of the sodium-hydrogen exchanger type 1 (NHE-1) . This compound is derived from Zoniporide and has gained attention in scientific research, particularly in studies related to myocardial ischemic injury . The inhibition of NHE-1 is significant as it plays a crucial role in regulating intracellular pH and cell volume, which are vital for cardiac function and response to ischemic conditions.

- Molecular Formula : C17H17ClN6O2

- Molecular Weight : 372.81 g/mol

- CAS Number : 372078-42-7

- Purity : >95% (HPLC)

This compound exerts its biological effects primarily through the inhibition of NHE-1. This inhibition leads to several physiological changes, including:

- Altered intracellular pH levels.

- Modulation of cell volume during ischemic conditions.

- Potential reduction in cellular injury during myocardial ischemia.

The compound's mechanism is particularly relevant in cardiac tissues where NHE-1 plays a pivotal role in maintaining cellular homeostasis during stress conditions.

Biological Activity and Research Findings

Research on this compound has demonstrated its effectiveness in various experimental settings:

- Inhibition of NHE-1 : Studies have shown that 2-Oxo-Zoniporide effectively inhibits NHE-1 activity, which is crucial for preventing cellular damage during ischemic episodes .

- Cardioprotective Effects : In animal models, the administration of 2-Oxo-Zoniporide has been associated with reduced myocardial injury following ischemia-reperfusion events. This highlights its potential therapeutic applications in treating heart diseases characterized by ischemic damage .

- Biocatalytic Production : The ecoAO system has been utilized to produce 2-Oxo-Zoniporide from Zoniporide, showcasing a method for generating this compound efficiently while maintaining its biological activity .

Case Studies

Several studies have investigated the effects of 2-Oxo-Zoniporide on cardiac tissues:

Future Directions

The ongoing research into this compound focuses on:

- Further elucidating its pharmacokinetic properties.

- Exploring its potential as a therapeutic agent in clinical settings for cardiovascular diseases.

- Investigating combination therapies with other cardiac drugs to enhance efficacy.

特性

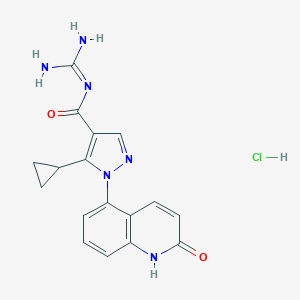

IUPAC Name |

5-cyclopropyl-N-(diaminomethylidene)-1-(2-oxo-1H-quinolin-5-yl)pyrazole-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O2.ClH/c18-17(19)22-16(25)11-8-20-23(15(11)9-4-5-9)13-3-1-2-12-10(13)6-7-14(24)21-12;/h1-3,6-9H,4-5H2,(H,21,24)(H4,18,19,22,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNQWOPWCHKKNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC(=O)N4)C(=O)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。